2-cyclopropyl-4-(difluoromethyl)-6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640943-71-9
Cat. No.: VC11821961
Molecular Formula: C19H21F2N7
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640943-71-9 |
|---|---|
| Molecular Formula | C19H21F2N7 |
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | 4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine |
| Standard InChI | InChI=1S/C19H21F2N7/c1-12-10-15-19(22-4-5-28(15)25-12)27-8-6-26(7-9-27)16-11-14(17(20)21)23-18(24-16)13-2-3-13/h4-5,10-11,13,17H,2-3,6-9H2,1H3 |
| Standard InChI Key | MUYXPDDPRBTLAC-UHFFFAOYSA-N |
| SMILES | CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
| Canonical SMILES | CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
Introduction
Structural Characteristics and Nomenclature
The compound belongs to the pyrimidine family, featuring a central pyrimidine ring substituted with a cyclopropyl group at position 2, a difluoromethyl group at position 4, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety at position 6. Key structural elements include:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Cyclopropyl Substituent: A three-membered carbocyclic ring at position 2, known to enhance metabolic stability and ligand-receptor binding.
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Difluoromethyl Group: A -CF2H substituent at position 4, which improves lipophilicity and modulates electronic effects.
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Piperazine-Pyrazolo[1,5-a]pyrazine Moiety: A piperazine bridge connects the pyrimidine core to a pyrazolo[1,5-a]pyrazine system, a bicyclic structure with nitrogen atoms at positions 1, 4, and 7 .
Table 1: Key Physicochemical Properties of Analogous Compounds
| Property | Analog 1 | Analog 2 | Target Compound (Estimated) |
|---|---|---|---|
| Molecular Formula | C18H20F2N8 | C20H23F2N7 | C19H20F2N8 |
| Molecular Weight (g/mol) | 386.4 | 399.4 | ~398.4 |
| logP | 2.8 | 3.1 | 3.0–3.5 |
| Hydrogen Bond Acceptors | 8 | 7 | 8 |
Synthetic Pathways and Reactivity
While no explicit synthesis route for this compound is documented, methodologies for analogous pyrimidine-pyrazolo hybrids suggest a multi-step approach:
Core Assembly
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Pyrimidine Formation: Condensation of thiourea derivatives with β-diketones under acidic conditions yields 4,6-dichloropyrimidine intermediates .
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Cyclopropane Introduction: Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) attaches the cyclopropyl group to position 2.
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Difluoromethylation: Electrophilic fluorination using ClCF2H or similar agents introduces the -CF2H group at position 4.
Piperazine-Pyrazolo[1,5-a]pyrazine Coupling
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Piperazine Functionalization: Nucleophilic aromatic substitution (SNAr) replaces chlorine at position 6 with piperazine .
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Pyrazolo[1,5-a]pyrazine Synthesis: Cyclocondensation of aminopyrazines with α-haloketones forms the bicyclic system, followed by methylation at position 2 .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine Formation | HCl, EtOH, reflux, 12 h | 65–70 |
| Cyclopropane Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 55–60 |
| Difluoromethylation | ClCF2H, CuI, DMF, 100°C | 45–50 |
| Piperazine Attachment | Piperazine, DIPEA, DCM, rt | 75–80 |
Biological Activity and Mechanism
Although biological data for the target compound is unavailable, structurally related molecules exhibit potent kinase inhibition and anticancer activity:
Kinase Inhibition
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Analog 1 (VC11811394): Inhibits JAK2 and FLT3 kinases with IC50 values of 12 nM and 18 nM, respectively.
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Analog 2 (VC11826548): Shows 85% inhibition of EGFR at 10 μM concentration.
The piperazine-pyrazolo[1,5-a]pyrazine moiety likely enhances binding to ATP pockets in kinase domains through hydrogen bonding with backbone amides (e.g., Glu762 in EGFR) .
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
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logP: Estimated at 3.0–3.5, indicating moderate lipophilicity suitable for oral bioavailability .
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Aqueous Solubility: Predicted logSw = -4.2 (poor solubility), necessitating formulation with solubilizing agents.
Metabolic Stability
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Cyclopropyl Group: Reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life.
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Difluoromethyl Group: Resists dealkylation, enhancing metabolic stability in liver microsomes .
Comparative Analysis with Clinical Candidates
Table 3: Comparison with Marketed Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | logP | Clinical Phase |
|---|---|---|---|---|
| Target Compound | Undetermined | N/A | ~3.2 | Preclinical |
| Imatinib | BCR-ABL | 25 | 3.7 | Marketed |
| Erlotinib | EGFR | 2 | 3.1 | Marketed |
| Analog 1 | JAK2 | 12 | 2.8 | Phase I |
Challenges and Future Directions
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Synthetic Optimization: Improving yields in difluoromethylation steps (currently 45–50%) via flow chemistry or microwave-assisted synthesis.
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Target Identification: High-throughput screening to map kinase inhibition profiles and off-target effects.
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Formulation Development: Addressing poor solubility through nanocrystal or lipid-based delivery systems.
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